molecular formula C9H9BrO3 B567764 4-Bromo-2,6-dimethoxybenzaldehyde CAS No. 1354050-38-6

4-Bromo-2,6-dimethoxybenzaldehyde

Cat. No.: B567764
CAS No.: 1354050-38-6
M. Wt: 245.072
InChI Key: HNUALSDMDHKUEH-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 . It is a solid substance stored under an inert atmosphere at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, two methoxy groups, and an aldehyde group .


Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 and a boiling point of 333.6±42.0 °C at 760 mmHg . It also has a molar refractivity of 54.1±0.3 cm3 .

Scientific Research Applications

Nonlinear Optical Properties

Research indicates that derivatives of dimethoxybenzaldehyde, including compounds with bromine substitution, display interesting nonlinear optical properties. Specifically, bromine atoms improve the nonlinear third-order susceptibility of 2,3-dimethoxybenzaldehyde, making these materials potentially promising for nonlinear optical (NLO) applications (Aguiar et al., 2022).

Molecular Structure and Reactivity

The synthesis and molecular structure of bromo-dimethoxybenzaldehydes have been studied, revealing their crystalline arrangements and intermolecular interactions. These studies contribute to understanding the impact of bromine substitution on the aromatic ring and its influence on physical-chemical properties (Borges et al., 2022).

Synthesis of Complex Organic Compounds

4-Bromo-2,6-dimethoxybenzaldehyde and related compounds have been used in synthesizing various organic compounds, including those with potential medicinal applications. For example, this compound has been used as a precursor in the synthesis of novel chelating ligands (Hu et al., 2003) and in the synthesis of benzimidazole derivatives (Kim et al., 2018).

Role in Catalytic Reactions

This compound and its derivatives are also involved in various catalytic reactions. For instance, studies on the Heck coupling reactions using palladacycle catalysts have investigated the role of bromobenzaldehydes, including this compound, in these processes (Rosner et al., 2001).

Pharmacological Applications

In the context of drug discovery, derivatives of this compound have been synthesized and evaluated for their potential as intermediates in pharmacological applications (Li et al., 2012).

Safety and Hazards

This compound is considered a hazard. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Properties

IUPAC Name

4-bromo-2,6-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUALSDMDHKUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742726
Record name 4-Bromo-2,6-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354050-38-6
Record name 4-Bromo-2,6-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,6-dimethoxybenzaldehyde
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